molecular formula C13H18F2N2 B5648711 1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine

1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine

Cat. No.: B5648711
M. Wt: 240.29 g/mol
InChI Key: VCAZUXBWGYOEDS-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine is an organic compound that features a piperazine ring substituted with a 2,4-difluorophenylmethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine typically involves the reaction of 2,4-difluorobenzyl chloride with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring or aromatic ring .

Mechanism of Action

The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine is unique due to its specific combination of a piperazine ring with a 2,4-difluorophenylmethyl group and an ethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal and industrial chemistry .

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAZUXBWGYOEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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